3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride
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Overview
Description
The compound 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple ethoxy groups, azido functionality, and indolium moieties, making it a versatile candidate for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the indolium core. The indolium core can be synthesized through a series of condensation reactions involving 3,3-dimethylindole and appropriate aldehydes. The azidoethoxy groups are introduced via nucleophilic substitution reactions using azidoethanol and suitable leaving groups. The final step involves the coupling of the indolium core with the azidoethoxy groups under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of continuous flow reactors for the condensation and nucleophilic substitution steps, as well as advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.
Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas and palladium catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used for reduction.
Substitution: Sodium azide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted ethoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its indolium core.
Medicine: Investigated for its potential as a drug delivery agent due to its multiple functional groups.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, the indolium core can interact with various biomolecules, potentially serving as a fluorescent probe. The azido groups can undergo click chemistry reactions, allowing for the conjugation of the compound to other molecules. The ethoxy groups provide solubility and flexibility, enhancing the compound’s ability to interact with different targets.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylindolium derivatives: Share the indolium core but lack the azidoethoxy functionality.
Azidoethoxy compounds: Contain azidoethoxy groups but lack the indolium core.
Fluorescent probes: Other compounds used as fluorescent probes in biological research.
Uniqueness
This compound is unique due to its combination of the indolium core, azidoethoxy groups, and multiple functional groups, making it a versatile candidate for various applications. Its ability to undergo multiple types of chemical reactions and its potential use in different fields highlight its significance in scientific research.
Properties
Molecular Formula |
C50H68ClN7O10 |
---|---|
Molecular Weight |
962.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride |
InChI |
InChI=1S/C50H67N7O10.ClH/c1-49(2)40-12-8-10-14-42(40)55(24-28-63-32-36-66-35-31-62-27-22-53-54-51)44(49)16-6-5-7-17-45-50(3,4)41-13-9-11-15-43(41)56(45)25-29-64-33-37-67-39-38-65-34-30-61-26-20-46(58)52-21-23-57-47(59)18-19-48(57)60;/h5-19H,20-39H2,1-4H3;1H |
InChI Key |
NDCGRXBFWCAIGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCN5C(=O)C=CC5=O)C.[Cl-] |
Origin of Product |
United States |
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